![molecular formula C71H112NNaO21 B1261006 Amphotericin b deoxycholate CAS No. 58501-21-6](/img/structure/B1261006.png)
Amphotericin b deoxycholate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amphotericin b deoxycholate, also known as this compound, is a useful research compound. Its molecular formula is C71H112NNaO21 and its molecular weight is 1338.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Uses
Amphotericin B deoxycholate is primarily indicated for the treatment of:
- Invasive Fungal Infections : It is effective against a range of fungi, including Candida, Aspergillus, Cryptococcus, and Histoplasma species. It is particularly important in immunocompromised patients who are at high risk for these infections.
- Visceral Leishmaniasis : This drug is used as a first-line treatment for visceral leishmaniasis, especially in areas where other treatments may not be effective or available.
- Naegleria fowleri Infection : It has been used in cases of primary amoebic meningoencephalitis caused by Naegleria fowleri, although this is less common.
Efficacy
This compound has demonstrated significant efficacy in treating various fungal infections. A study comparing its use to liposomal formulations found that while both are effective, the conventional formulation tends to have higher nephrotoxicity rates .
- Dosing Strategies : Research has shown that continuous infusion of this compound can reduce nephrotoxicity compared to rapid infusion methods . This suggests that administration techniques can influence safety outcomes without compromising efficacy.
Safety Concerns
The main adverse effect associated with this compound is nephrotoxicity. Studies indicate that over 80% of patients may experience some degree of kidney dysfunction during treatment . The incidence of acute kidney injury can lead to increased hospital stays and healthcare costs, making careful monitoring essential.
Comparative Studies
Recent studies have evaluated the cost-effectiveness and clinical outcomes of this compound compared to newer antifungal agents like voriconazole. One analysis indicated that voriconazole had a higher therapeutic success rate and lower overall treatment costs than this compound for invasive aspergillosis .
Case Studies
- Case Study on Nephrotoxicity : A cohort study involving neutropenic patients receiving this compound highlighted the prevalence of nephrotoxicity. Patients receiving continuous infusion demonstrated fewer side effects compared to those on rapid infusion .
- Visceral Leishmaniasis Treatment : A case series documented the successful use of this compound in treating visceral leishmaniasis in HIV-positive patients, showcasing its critical role in managing opportunistic infections .
特性
CAS番号 |
58501-21-6 |
---|---|
分子式 |
C71H112NNaO21 |
分子量 |
1338.6 g/mol |
IUPAC名 |
sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C47H73NO17.C24H40O4.Na/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+1/p-1/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m01./s1 |
InChIキー |
NFHDUMMQBQTVTR-OXEBIIQQSA-M |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
異性体SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
正規SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
同義語 |
amphotericin B - deoxycholate amphotericin B deoxycholate amphotericin B, deoxycholate drug combination amphotericin B-deoxycholate D-AmB cpd HAmB-DOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。